molecular formula C8H6N2O3S B14002614 Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)-

Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)-

Cat. No.: B14002614
M. Wt: 210.21 g/mol
InChI Key: WUECNENOORYKIB-UHFFFAOYSA-N
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Description

Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nitrile group, a hydroxyimino group, and a phenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- typically involves the reaction of acetonitrile with appropriate reagents to introduce the hydroxyimino and phenylsulfonyl groups. One common method involves the use of hydroxylamine to introduce the hydroxyimino group, followed by the reaction with a phenylsulfonyl chloride to attach the phenylsulfonyl group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as purification through distillation or crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydroxyimino group to form amines or other derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: It is used in the manufacture of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the phenylsulfonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetonitrile,2-(hydroxyimino)-2-(methylsulfonyl)-
  • Acetonitrile,2-(hydroxyimino)-2-(ethylsulfonyl)-
  • Acetonitrile,2-(hydroxyimino)-2-(propylsulfonyl)-

Uniqueness

Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, or propyl counterparts. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(benzenesulfonyl)-2-hydroxyiminoacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c9-6-8(10-11)14(12,13)7-4-2-1-3-5-7/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUECNENOORYKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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